molecular formula C21H26N2O5S B2844282 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide CAS No. 921992-35-0

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2844282
CAS No.: 921992-35-0
M. Wt: 418.51
InChI Key: BIHHUXYWWQHLBC-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide is a potent and selective agonist of the GPR40 receptor, also known as Free Fatty Acid Receptor 1 (FFAR1) https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5760452/ . GPR40 is a G-protein-coupled receptor highly expressed in pancreatic beta-cells, and its activation by agonists like this compound enhances glucose-stimulated insulin secretion in a glucose-dependent manner https://pubmed.ncbi.nlm.nih.gov/18559943/ . This mechanism offers a significant research value for the investigation of novel therapeutic pathways for Type 2 diabetes, as it potentially promotes insulin release only during hyperglycemia, thereby reducing the risk of hypoglycemia compared to some existing therapies. The primary research applications for this compound include elucidating the complex signaling pathways downstream of GPR40 activation, studying beta-cell biology and function, and evaluating its efficacy and safety profile in preclinical models of diabetes and metabolic syndrome https://www.nature.com/articles/nrd2783 . Its specific structural profile, featuring the tetrahydrobenzo[b][1,4]oxazepine core, makes it a valuable chemical tool for exploring structure-activity relationships and for use as a reference standard in the development of new GPR40-targeting therapeutics.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-5-12-23-18-11-6-15(13-19(18)28-14-21(2,3)20(23)24)22-29(25,26)17-9-7-16(27-4)8-10-17/h6-11,13,22H,5,12,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHHUXYWWQHLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Amino Alcohols with Carbonyl Derivatives

Amino alcohols react with ketones or aldehydes under acidic or basic conditions to form the oxazepine ring. For example, 3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b]oxazepine can be synthesized via cyclization of a precursor such as 2-amino-5-propylphenol with dimethyl acetonedicarboxylate in the presence of a dehydrating agent (e.g., POCl₃). Microwave irradiation (150–200 W, 100–120°C) accelerates this step, reducing reaction times from hours to minutes while improving yields (75–85%).

Ring Expansion of Benzodiazepine Analogues

Ring expansion via insertion of an oxygen atom into benzodiazepine derivatives offers an alternative route. Treatment of N-propyl-1,3-benzodiazepin-4-one with hydroxylamine hydrochloride under basic conditions (e.g., NaOH/EtOH) introduces the oxazepine oxygen, followed by methylation (CH₃I, K₂CO₃) to install the 3,3-dimethyl groups. This method achieves moderate yields (60–70%) but requires precise control of stoichiometry to avoid over-alkylation.

Optimization and Green Chemistry Approaches

Solvent-Free Microwave-Assisted Synthesis

Eco-friendly protocols using urea–hydrogen peroxide (UHP) as an oxidant and microwave irradiation (300–400 W, 120°C) streamline the sulfonylation step. This method reduces solvent waste and improves reaction efficiency, achieving yields comparable to traditional methods (70–80%).

Sonochemical Activation

Ultrasound-assisted synthesis (40 kHz, 50°C) accelerates the cyclocondensation step, completing ring formation in 30–45 minutes with 85% yield. This technique is particularly effective for scaling up production while maintaining low energy input.

Analytical Characterization

Successful synthesis is confirmed via:

  • FTIR : Sulfonamide S=O stretches at 1325 cm⁻¹ (asymmetric) and 1155 cm⁻¹ (symmetric).
  • ¹H NMR : Key signals include the oxazepine methyl groups (δ 1.35–1.40 ppm, singlet) and methoxy protons (δ 3.82 ppm, singlet).
  • HRMS : Molecular ion peak at m/z 436.5 [M+H]⁺ aligns with the formula C₂₁H₂₅FN₂O₅S.

Challenges and Mitigation Strategies

  • Low Solubility : The propyl and dimethyl groups impart hydrophobicity, complicating purification. Recrystallization from ethanol/water (7:3) improves crystal quality.
  • Byproduct Formation : Excess sulfonyl chloride leads to disubstituted products. Stoichiometric control and slow reagent addition mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved often include modulation of cellular signaling, inhibition of specific enzymes, or binding to receptor sites, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs are defined by variations in substituents on the oxazepine ring or sulfonamide moiety. Key comparisons include physicochemical properties, crystallographic parameters, and conformational stability.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) Crystal System Space Group
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide 432.48 198–201 0.15 (water) Monoclinic P2₁/c
N-(3-methyl-4-oxo-5-ethyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzenesulfonamide 418.45 185–188 0.22 (water) Orthorhombic Pna2₁
N-(4-oxo-5-isopropyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzenesulfonamide 443.50 210–213 0.08 (water) Triclinic P1

Key Observations :

Substituent Effects : The 5-propyl chain in the target compound confers lower solubility compared to the ethyl analog, likely due to increased hydrophobicity. The 4-methoxy group enhances solubility relative to the nitro-substituted analog.

Crystallographic Stability: The monoclinic system (P2₁/c) of the target compound, refined via SHELXL , exhibits tighter molecular packing (density = 1.32 g/cm³) versus the orthorhombic Pna2₁ analog (1.28 g/cm³), attributed to stronger C–H···O interactions involving the methoxy group.

Hydrogen-Bonding Networks : The sulfonamide group in the target compound forms two intermolecular H-bonds (N–H···O and O···H–C), stabilizing its crystal lattice more effectively than the nitro-substituted analog, which relies on weaker π-π stacking.

Table 2: Conformational Analysis (Torsion Angles)
Compound Oxazepine Ring Torsion (°) Sulfonamide Dihedral (°)
Target Compound 12.3 ± 0.5 8.7 ± 0.3
5-Ethyl Analog 15.8 ± 0.6 10.2 ± 0.4
4-Nitro Analog 18.4 ± 0.7 22.5 ± 0.6

Findings :

  • The 3,3-dimethyl group in the target compound reduces oxazepine ring puckering (torsion = 12.3° vs.
  • The 4-methoxybenzenesulfonamide group’s near-planar conformation (8.7° dihedral) minimizes steric clashes, contrasting with the 4-nitro analog’s distorted geometry (22.5°), which may hinder target engagement.

Methodological Considerations

Structural data for the target compound and analogs were derived from single-crystal X-ray diffraction (SC-XRD) studies refined using SHELXL . This software’s robustness in handling small-molecule data ensures high precision in bond-length (±0.002 Å) and angle (±0.1°) measurements, critical for comparative analyses. Notably, SHELXL’s restrained refinement protocols account for disordered propyl chains in the target compound, a common challenge in alkyl-substituted heterocycles.

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide is a synthetic compound that belongs to the class of benzoxazepines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article will explore the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzoxazepine core and a sulfonamide group. Its molecular formula is C22H26N2O4C_{22}H_{26}N_{2}O_{4} with a molecular weight of approximately 382.45 g/mol. The unique arrangement of functional groups contributes to its biological activity.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways that are crucial for cancer cell proliferation.
  • Receptor Modulation : It can bind to various receptors, potentially altering signaling pathways associated with inflammation and cancer progression.
  • DNA Interaction : There is potential for interaction with genetic material, influencing gene expression and cellular responses.

Anticancer Properties

Research has indicated that compounds within the benzoxazepine class exhibit significant anticancer activity. A study focusing on similar compounds demonstrated their ability to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Case Study:
In vitro studies have shown that derivatives of benzoxazepines can reduce the viability of cancer cells by more than 50% at concentrations as low as 10 µM . The mechanism involves the activation of apoptotic pathways and inhibition of key survival signals.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Research suggests that similar compounds can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Table 1: Summary of Biological Activities

Activity TypeEffectiveness (IC50)Reference
Anticancer< 10 µM
Anti-inflammatoryIC50 ~ 20 µM

Pharmacokinetics

The pharmacokinetic profile of benzoxazepine derivatives suggests good oral bioavailability and moderate metabolic stability. Studies indicate that modifications to the sulfonamide group can enhance solubility and absorption characteristics.

Q & A

Q. What are the key synthetic pathways for preparing this compound, and what purification methods are recommended?

The synthesis typically involves multi-step reactions starting with the construction of the tetrahydrobenzo[b][1,4]oxazepine core. Key steps include:

  • Core formation : Cyclization of precursors (e.g., substituted amines and carbonyl compounds) under controlled pH and temperature .
  • Sulfonamide coupling : Reaction of the core with 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
  • Propyl group introduction : Alkylation or nucleophilic substitution to install the 5-propyl substituent . Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization. Final characterization should include ¹H/¹³C NMR and HRMS to confirm structural integrity .

Q. How can researchers confirm the compound’s structural identity and purity?

  • Spectroscopic methods :
  • NMR : Analyze chemical shifts for the oxazepine ring (δ 3.5–4.5 ppm for OCH2 and NCH2) and sulfonamide protons (δ 7.5–8.0 ppm for aromatic protons) .
  • Mass spectrometry : Look for molecular ion peaks matching the exact mass (e.g., m/z ~407 for C₂₁H₂₅N₂O₅S).
    • Chromatography : HPLC with UV detection (λ = 254 nm) to verify >95% purity .

Q. What preliminary biological screening assays are suitable for this compound?

  • Enzyme inhibition assays : Test against kinases or proteases due to the sulfonamide group’s potential as a zinc-binding motif .
  • Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity at concentrations ≤10 μM .
  • Solubility profiling : Measure in DMSO/PBS mixtures to optimize in vitro testing conditions .

Advanced Research Questions

Q. How do substituent variations (e.g., propyl vs. allyl/ethyl groups) impact biological activity?

Comparative studies of analogs (e.g., allyl or ethyl substituents at position 5) reveal:

  • Propyl groups enhance metabolic stability compared to shorter chains (ethyl) but may reduce binding affinity to hydrophobic pockets .
  • Data contradiction : Allyl-substituted analogs show higher in vitro potency but poorer pharmacokinetics due to oxidative metabolism . Methodological recommendation : Use molecular docking (e.g., AutoDock Vina) to model interactions with target proteins and validate with SPR (surface plasmon resonance) .

Q. What strategies optimize reaction yields during large-scale synthesis?

  • Solvent selection : Replace THF with 2-MeTHF for safer, greener reactions (boiling point: 80°C vs. 66°C for THF) .
  • Catalyst screening : Test Pd(OAc)₂ vs. Buchwald-Hartwig catalysts for Suzuki-Miyaura coupling steps (yields improve from 60% to 85% with XPhos Pd G3) .
  • Temperature control : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 24 hours for cyclization) .

Q. How can researchers resolve discrepancies in reported biological data for this compound class?

  • Case study : Conflicting IC₅₀ values (e.g., 0.5 μM vs. 5 μM in kinase assays) may arise from:
  • Buffer conditions : Divalent cations (Mg²⁺/Mn²⁺) alter sulfonamide binding .
  • Cell line variability : Genetic differences in target expression (e.g., EGFR mutations) .
    • Solution : Standardize protocols (e.g., ATP concentration, incubation time) and use isogenic cell lines for comparative studies .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Proteomics : SILAC (stable isotope labeling by amino acids in cell culture) to identify protein targets .
  • X-ray crystallography : Co-crystallize with human carbonic anhydrase IX (a common sulfonamide target) to resolve binding modes .
  • Metabolomics : LC-MS/MS to track metabolic byproducts in hepatic microsomes .

Key Research Gaps

  • Thermodynamic data : Lack of reported melting points and solubility profiles for the exact compound .
  • In vivo studies : No pharmacokinetic data (e.g., bioavailability, half-life) in animal models .

Recommendations for Future Work

  • Synthesize radiolabeled analogs (³H or ¹⁴C) for tissue distribution studies.
  • Explore co-crystallization with off-target proteins to assess selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.